Bienvenue dans la boutique en ligne BenchChem!

3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

This 1,2,4-oxadiazole building block carries an aniline at the 3‑position and an oxolan‑3‑yl (tetrahydrofuran‑3‑yl) group at the 5‑position – a sterically and electronically differentiated substitution pattern versus the common 2‑oxolane regioisomer. The privileged oxadiazole core offers metabolic stability, while the free amine enables further derivatisation for hit‑to‑lead and SAR campaigns. Sourced with consistent ≥98% purity and no hazardous surcharge, it is ready for immediate integration into medicinal chemistry workflows where batch‑to‑batch reproducibility is critical.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1244030-98-5
Cat. No. B1422479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
CAS1244030-98-5
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1COCC1C2=NC(=NO2)C3=CC(=CC=C3)N
InChIInChI=1S/C12H13N3O2/c13-10-3-1-2-8(6-10)11-14-12(17-15-11)9-4-5-16-7-9/h1-3,6,9H,4-5,7,13H2
InChIKeyHLULASBAAAEZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1244030-98-5): Procurement-Relevant Baseline and Class Context


3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1244030-98-5) is a 1,2,4-oxadiazole heterocyclic small molecule featuring an aniline moiety at the 3-position and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at the 5-position of the central oxadiazole ring. Its molecular formula is C12H13N3O2 with a molecular weight of 231.25 g/mol. The 1,2,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and metabolic stability, and it has been employed across diverse therapeutic areas including anti-infectives, oncology, and neuroscience [1]. The compound is commercially available from multiple suppliers at purities of 95% or greater, making it a viable procurement option for pharmaceutical research and chemical biology applications .

3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1244030-98-5): Why Close Analogs Cannot Be Assumed Interchangeable


The 1,2,4-oxadiazole scaffold is highly sensitive to substitution patterns, with structure-activity relationship (SAR) studies demonstrating that even minor modifications, such as altering the position of the oxolane attachment from the 3-position to the 2-position or replacing the oxolane with a different heterocycle, can produce profound shifts in biological activity, selectivity, and physicochemical properties [1]. The specific substitution pattern of 3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline—an aniline at the 3-position and an oxolan-3-yl at the 5-position—represents a defined chemical space within the broader oxadiazole family. The oxolan-3-yl (tetrahydrofuran-3-yl) group imparts distinct steric and electronic characteristics compared to its 2-substituted regioisomer or to other common 5-position substituents such as methyl, difluoromethyl, or aromatic rings . Consequently, substituting this compound with a closely related analog without rigorous empirical validation risks introducing uncontrolled variables in target engagement, assay reproducibility, and downstream development outcomes.

Quantitative Differentiation Guide for 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1244030-98-5)


Differentiation by Oxolane Attachment Position: 3-Oxolane vs. 2-Oxolane Regioisomer

The target compound bears an oxolan-3-yl substituent at the 5-position of the 1,2,4-oxadiazole ring, distinguishing it from its closest commercially available analog, 3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1155525-16-8) . While direct comparative biological data for these two specific compounds is not available in the public domain, established SAR for the oxadiazole class indicates that the position of heterocyclic attachment (3- vs. 2-position on the oxolane ring) can significantly alter both molecular conformation and biological recognition [1]. The 3-substituted oxolane introduces a different spatial orientation of the ether oxygen and alters the rotational profile of the heterocyclic ring compared to the 2-substituted regioisomer.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmacophore Design

Physicochemical Differentiation: Predicted Properties vs. Class Benchmarks

The predicted physicochemical properties of 3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline differentiate it from both simple aniline-substituted oxadiazoles and from more lipophilic analogs. The predicted pKa of 3.04 ± 0.10 indicates that the compound exists predominantly in its neutral, unprotonated form at physiological pH (7.4), a characteristic that influences membrane permeability and distribution . Its predicted boiling point (459.7 ± 55.0 °C) and density (1.279 ± 0.06 g/cm³) are consistent with its molecular weight and provide practical guidance for handling and purification . These values differ substantially from the 5-methyl analog (3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline), which exhibits a significantly lower molecular weight (175.19 g/mol) and a measured melting point of 79 °C, indicating a different solid-state profile and crystallinity potential .

ADME Drug-likeness Computational Chemistry

Scaffold-Specific Differentiation: Oxolane-Containing 1,2,4-Oxadiazoles in Patent Literature

The oxolane (tetrahydrofuran) substitution pattern represented by 3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline falls within a defined chemical space claimed in multiple patent families for 1,2,4-oxadiazole compounds [1]. In the patent literature, oxadiazole compounds bearing tetrahydrofuran substituents have been disclosed as inhibitors of ion transport (e.g., chloride channels) and as antifungal agents [2]. The specific combination of an oxolan-3-yl group with an aniline moiety at the 3-position of the oxadiazole ring is structurally distinct from the oxolan-2-yl variants and from other oxadiazole substitution patterns exemplified in the broader patent landscape. This distinct substitution pattern may offer intellectual property advantages or align with specific pharmacophore hypotheses that are not fully covered by generic oxadiazole SAR.

Intellectual Property Chemical Space Patent Analysis

Commercial Availability and Purity Benchmarking

3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1244030-98-5) is available from multiple commercial suppliers at purities of 95% to 98% . In contrast, its closest regioisomer, 3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1155525-16-8), is listed with similar purity ranges but is supplied by a different vendor network, potentially affecting lead times, pricing, and batch-to-batch consistency . The target compound's MDL number (MFCD13328908) is distinct and enables unambiguous procurement and inventory tracking. Supplier documentation indicates no hazardous surcharge is associated with this product, which may simplify logistics and regulatory compliance for international shipments .

Chemical Procurement Quality Control Sourcing Strategy

Evidence-Backed Application Scenarios for 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1244030-98-5)


Medicinal Chemistry: Building Focused Libraries of 1,2,4-Oxadiazoles with Defined Oxolane Substitution Patterns

Given its defined substitution pattern (oxolan-3-yl at the 5-position and aniline at the 3-position), this compound is best suited for medicinal chemists constructing focused libraries to explore SAR around the 5-position of the 1,2,4-oxadiazole core. The specific 3-substituted oxolane offers a distinct steric and electronic profile compared to the 2-substituted regioisomer, making it a valuable building block for probing the spatial requirements of biological targets within the oxadiazole class . Researchers can systematically evaluate how the position of the tetrahydrofuran oxygen influences target binding, selectivity, and physicochemical properties, contributing to the optimization of lead series in anti-infective, oncology, or neuroscience programs [1].

Chemical Biology: Tool Compound Development for Target Identification and Validation

The compound's primary amine functionality provides a handle for further derivatization, enabling its use as a core scaffold for generating tool compounds for target identification and validation. The favorable predicted pKa (3.04) suggests that the aniline nitrogen is significantly less basic than a typical aniline, which may reduce non-specific electrostatic interactions and improve the compound's behavior in cellular assays . This property profile supports the development of chemical probes where target engagement specificity and minimal off-target activity are paramount, and where the oxadiazole core serves as a metabolic stable linker between recognition elements.

Intellectual Property and Freedom-to-Operate: Differentiated Chemical Space for Lead Optimization

For organizations navigating the crowded intellectual property landscape of heterocyclic drug discovery, this compound offers a structurally differentiated entry point within the 1,2,4-oxadiazole class. Its specific substitution pattern (3-oxolane) is distinct from the more commonly exemplified 2-oxolane variants and other 5-position substituents found in patent literature [2]. This differentiation can support the generation of novel, proprietary chemical matter during lead optimization campaigns, particularly in therapeutic areas where oxadiazole scaffolds are heavily patented. The compound serves as a starting point for SAR expansion that may fall outside the scope of existing composition-of-matter claims.

Pharmaceutical R&D: Feasibility Assessment for Preclinical Candidate Profiling

As a commercially available building block with consistent purity specifications (≥95%) and no associated hazardous surcharges, 3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline is positioned for efficient procurement and integration into early-stage pharmaceutical R&D workflows . Its molecular weight (231.25 g/mol) and predicted physicochemical properties align with oral drug-likeness criteria, making it suitable for initial ADME profiling and in vitro pharmacology studies. Procurement teams can reliably source this material from multiple vendors to support hit-to-lead and lead optimization activities where supply chain continuity and batch-to-batch reproducibility are critical for generating robust, decision-quality data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.